molecular formula C15H14ClNO2 B5709841 N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide

N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide

Cat. No.: B5709841
M. Wt: 275.73 g/mol
InChI Key: PLTCTMUPHWVZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide is an organic compound with a molecular formula of C15H14ClNO2. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide typically involves the reaction of 4-chloro-3-methoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or sodium hydrosulfide in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methoxyphenyl-2-methylbenzamide.

    Reduction: Formation of 4-chloro-3-methoxyaniline derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The benzamide moiety may also contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methoxyphenyl)acetamide
  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • N-(4-chloro-3-methoxyphenyl)-2-methoxybenzamide

Uniqueness

N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-5-3-4-6-12(10)15(18)17-11-7-8-13(16)14(9-11)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTCTMUPHWVZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.